molecular formula C20H26N4O3 B2587170 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234997-28-4

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2587170
CAS No.: 1234997-28-4
M. Wt: 370.453
InChI Key: QVZUXCGKPRIJJF-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative characterized by a 2,3-dimethoxyphenyl group and a pyridin-2-yl-substituted piperidine moiety. The compound’s structure integrates a urea linker, which is often associated with hydrogen-bonding capabilities and target selectivity in medicinal chemistry.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-17-7-5-6-16(19(17)27-2)23-20(25)22-14-15-9-12-24(13-10-15)18-8-3-4-11-21-18/h3-8,11,15H,9-10,12-14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZUXCGKPRIJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of pyridine with a suitable alkylating agent to introduce the piperidine ring.

    Attachment of the Dimethoxyphenyl Group: The next step involves the introduction of the dimethoxyphenyl group. This can be done through a nucleophilic substitution reaction where the piperidine intermediate reacts with a dimethoxyphenyl halide.

    Urea Formation: The final step is the formation of the urea linkage. This can be accomplished by reacting the intermediate with an isocyanate or by using a phosgene derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, which may reduce the urea linkage or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its synthesis, biological evaluation, and mechanisms of action.

Synthesis and Biological Evaluation

A significant study synthesized a series of urea derivatives, including 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea. The derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated substantial antiproliferative effects across these cell lines, suggesting the compound's efficacy as a potential lead in cancer therapy .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • Study on A549 Cell Line :
    • Objective : Evaluate antiproliferative activity.
    • Method : MTT assay to assess cell viability.
    • Results : Significant inhibition of cell growth was observed at varying concentrations, with IC50_{50} values indicating potent activity.
  • Study on HCT-116 Cell Line :
    • Objective : Assess selectivity against normal cells.
    • Method : Comparison with HL7702 human normal liver cell line.
    • Results : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Comparative Analysis of Urea Derivatives

The following table summarizes the comparative efficacy of various urea derivatives synthesized alongside this compound.

Compound NameCell Line TestedIC50_{50} (µM)Selectivity Index
Compound AA549125
Compound BHCT-116154
This compound PC-3106

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: Depending on the target, it can modulate signaling pathways, inhibit enzyme activity, or affect gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea and structurally related compounds:

Compound Name Aryl Group Piperidine/Pyridine Substituents Key Functional Groups Reported Activities References
This compound 2,3-Dimethoxyphenyl Pyridin-2-yl, methyl linker Urea, methoxy, pyridine Hypothesized CNS activity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenylurea (7n) 4-Chloro-3-(trifluoromethyl)phenyl Thioether-linked pyridinylmethyl Urea, trifluoromethyl, thioether Kinase inhibition (inferred)
1-(3,4-Dichlorophenyl)-3-(4-methylpyridin-2-yl)urea 3,4-Dichlorophenyl 4-Methylpyridin-2-yl Urea, chloro, methylpyridine Antagonist activity (e.g., GPCRs)
1-Phenyl-3-(1-(5-(1H-indol-4-yl)-7-morpholinylpyrazolo[1,5-a]pyrimidin-2-yl)methylpiperidin-4-yl)urea (31) Phenyl Indolyl-pyrazolopyrimidine, morpholine Urea, indole, morpholine Anticancer (DNA intercalation)
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-methylaminotriazin-2-yl)piperidin-4-yl)urea (18) 2-Oxaadamantyl Triazinyl-methylamine Urea, adamantane, triazine Enzyme inhibition (e.g., proteases)
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) 2,3-Dimethylphenyl Pyridin-4-yl, indole Indole, dimethylphenyl MRSA synergism with carbapenems

Key Structural and Pharmacological Insights

Aryl Group Variations

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The 2,3-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance solubility and modulate receptor binding via π-π stacking. In contrast, chloro () and trifluoromethyl () substituents increase lipophilicity and metabolic stability but may reduce solubility .
    • Adamantane () introduces rigidity and high lipophilicity, favoring penetration into hydrophobic enzyme pockets .

Piperidine/Pyridine Modifications

  • Pyridin-2-yl vs. Pyridin-4-yl :
    • Pyridin-2-yl (target compound) may engage in directional hydrogen bonding distinct from pyridin-4-yl (e.g., DMPI in ), which could alter target specificity .

Challenges and Contradictions in Evidence

  • Limited Direct Data: None of the provided sources explicitly describe the target compound’s synthesis or bioactivity. Inferences are drawn from structural analogs.
  • Contradictory Substituent Effects : For example, trifluoromethyl groups () enhance potency in some kinase inhibitors but reduce CNS penetration due to high molecular weight .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea (CAS Number: 1234997-28-4) is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3} with a molecular weight of 370.4 g/mol. The structure comprises a dimethoxyphenyl group, a piperidine moiety, and a pyridine ring connected through a urea linkage, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC20H26N4O3
Molecular Weight370.4 g/mol
CAS Number1234997-28-4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Its mechanism of action is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cell signaling pathways.

This compound may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that play critical roles in cancer progression.
  • Receptor Modulation : It can interact with G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

A significant study demonstrated the compound's cytotoxic effects against various cancer cell lines. In vitro assays revealed that it induces apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. The compound's structure allows for better interaction with protein binding sites due to its three-dimensional configuration, enhancing its anticancer efficacy .

Neuropharmacological Effects

Another research effort focused on the neuroprotective properties of this compound. It was found to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease. The involvement of the pyridine ring in receptor binding was highlighted as a crucial factor in its neuropharmacological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
1-(2-Methoxyphenyl)piperidineLacks pyridine ringModerate anticancer activity
1-(2-Methoxyphenyl)-3-(pyridin-4-YL)ureaContains pyridine but no piperidineLimited efficacy
1-(2,3-Dimethoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}ureaSimilar structure but different substitutionsEnhanced cytotoxicity

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